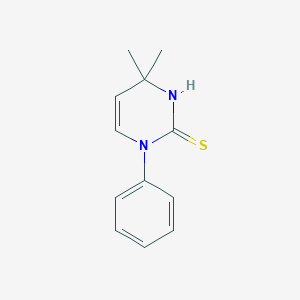

4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol

説明

4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound featuring a dihydropyrimidine core substituted with methyl groups at the 4-positions and a phenyl group at the 1-position. The thiol (-SH) group at position 2 enhances its metal-chelating properties, making it a candidate for analytical chemistry applications, particularly in spectrophotometric metal ion detection.

特性

IUPAC Name |

6,6-dimethyl-3-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-12(2)8-9-14(11(15)13-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNXTPXHIAKMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反応の分析

4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

This compound has a wide range of scientific research applications It is used in chemistry for studying reaction mechanisms and in biology for proteomics researchAdditionally, it is used in various industrial processes due to its unique chemical properties .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs and their applications, based on the evidence provided:

Key Structural and Functional Differences:

Substituent Effects on Metal Binding: The 2,4-dinitro aminophenyl analog exhibits superior metal-binding performance due to electron-withdrawing nitro groups, which enhance complex stability with transition metals like Cu(II) and Au(III). This compound achieves detection limits as low as 0.02 µg/mL for Cu(II) in biological samples . In contrast, the target compound (phenyl substituent) lacks electron-withdrawing groups, likely resulting in weaker metal coordination.

Lipophilicity and Extraction Efficiency: Derivatives with phenoxy or ethoxy groups (e.g., 4-phenoxyphenyl or 4-ethoxyphenyl) demonstrate increased lipophilicity, improving partitioning into organic solvents during liquid-liquid extraction . The 2,4-dimethylphenyl analog’s steric hindrance may reduce extraction efficiency compared to planar aromatic substituents .

Commercial and Research Relevance: The 2,4-dinitro aminophenyl variant is the most extensively studied, with validated methods for trace metal analysis in alloys, pharmaceuticals, and environmental samples .

Research Findings and Performance Data

Sensitivity and Selectivity

- The 2,4-dinitro aminophenyl derivative achieves a molar absorptivity of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ for Cu(II), outperforming reagents like dithizone and Eriochrome Black T .

- For Au(III), it demonstrates a detection limit of 0.05 µg/mL in synergistic extraction systems .

Synergistic Effects

- Addition of surfactants (e.g., Triton X-100) or mixed solvents enhances extraction efficiency by up to 30% for the 2,4-dinitro aminophenyl compound, critical for analyzing complex matrices like soil and biological fluids .

Limitations of Simpler Analogs

生物活性

4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol (C12H14N2S), a sulfur-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a dihydropyrimidine ring with a thiol functional group at position 2 and a phenyl group at position 1. Its synthesis often involves multi-step organic reactions, including the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions. The following table summarizes key synthetic methods:

| Synthesis Method | Key Reactants | Conditions | Yield |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, Urea, β-keto ester | Acidic medium | High |

| Microwave-assisted synthesis | Benzyl halides, Urea | Solvent-free, 80°C | Moderate |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains. For instance, a study reported minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. A comparative analysis of related pyrimidine derivatives revealed that some exhibited notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Specifically, derivatives similar to this compound showed IC50 values comparable to standard anti-inflammatory drugs like indomethacin . The following table outlines the anti-inflammatory activity of related compounds:

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Compound A | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |

| Compound B | 9.17 ± 0.01 | Indomethacin | 9.17 ± 0.01 |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that it could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values below 10 µM . The mechanism is believed to involve the induction of apoptosis and modulation of cell cycle progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of dihydropyrimidines assessed their antibacterial activity against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the thiol group significantly enhanced antimicrobial potency .

- Anti-inflammatory Research : In a controlled trial involving carrageenan-induced paw edema in rats, compounds structurally similar to this compound exhibited significant reduction in edema compared to controls .

- Anticancer Investigations : A recent study focused on the effects of this compound on breast cancer cell lines demonstrated its ability to induce apoptosis through caspase activation pathways .

Q & A

Q. What are the established synthetic routes for 4,4-dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Biginelli reaction, a multicomponent condensation of urea/thiourea, aldehydes, and β-keto esters. Key optimizations include:

- Catalyst selection : Lewis acids like FeCl₃ or HCl improve cyclization efficiency .

- Solvent systems : Ethanol or acetic acid under reflux (80–100°C) enhances reaction rates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >85% purity . Recent advances suggest microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR confirm the dihydropyrimidine ring and substituents (e.g., phenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···S interactions) .

- Mass spectrometry (MS) : ESI-MS or HRMS validates molecular weight (C₁₄H₁₈N₂S, MW 246.37) .

Advanced Research Questions

Q. How can this compound be applied in analytical chemistry for metal ion detection, and what are common interferences?

Analogous dihydropyrimidine-thiols act as chelating agents for metals like Au(III) via thiol-metal coordination. Methodological considerations:

- pH optimization : Au(III) forms stable complexes at pH 2.0–3.5, but Fe(III) and Cu(II) may interfere .

- Spectrophotometric detection : λₐᵦₛ at 450–500 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) with LOD ~0.1 ppm .

- Masking agents : Thiourea or EDTA suppresses interference from competing ions .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

- Target selection : Dihydropyrimidines often inhibit dihydrofolate reductase (DHFR) or kinases.

- Assay design :

- UV-Vis kinetics : Monitor NADPH oxidation at 340 nm for DHFR inhibition .

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1U72) to predict binding affinities .

- Cytotoxicity testing : MTT assays on HEK-293 or HeLa cells (IC₅₀ < 50 µM suggests therapeutic potential) .

Q. How do substituent modifications (e.g., methyl groups, phenyl rings) influence the compound’s stability under acidic/basic conditions?

- Acidic hydrolysis : The 4,4-dimethyl group sterically shields the dihydropyrimidine ring, reducing degradation rates (t₁/₂ > 24 hrs at pH 1.0) .

- Oxidative stability : The thiol group is prone to oxidation; argon atmosphere or antioxidants (e.g., BHT) improve shelf life .

- Thermal analysis : TGA shows decomposition onset at ~200°C, indicating suitability for high-temperature applications .

Q. What computational approaches are effective for modeling the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) predicts electrophilic sites (e.g., C2-thiol as nucleophilic center) .

- Reactivity indices : Fukui functions (f⁻) identify regions susceptible to electrophilic attack .

- Solvent effects : PCM models simulate reaction pathways in polar aprotic solvents (e.g., DMSO) .

Data Contradictions and Resolutions

- Synthetic yields : Kamble et al. (2010) report 75% yields with FeCl₃, while Gein et al. (2019) achieve 92% using HCl . Resolution: FeCl₃ may induce side reactions with thiourea derivatives.

- Biological activity : Some studies highlight DHFR inhibition, while others note negligible effects. This may stem from substituent positional isomerism, requiring HPLC purity checks >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。